synthesis and characterization of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE
synthesis and characterization of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE
This in-depth technical guide details the synthesis, purification, and characterization of 4-(N-(3,5-xylyl)carbamoyl)morpholine (IUPAC: N-(3,5-dimethylphenyl)morpholine-4-carboxamide).
Executive Summary
4-(N-(3,5-xylyl)carbamoyl)morpholine is a urea derivative featuring a morpholine ring linked to a 3,5-dimethylphenyl (xylyl) group via a carbonyl spacer. This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in soluble epoxide hydrolase (sEH) inhibitors , kinase inhibitors , and TRPV1 antagonists . The urea linkage provides critical hydrogen-bonding interactions (donor/acceptor) with biological targets, while the morpholine ring enhances aqueous solubility and metabolic stability compared to acyclic amines.
This guide provides a robust, scalable protocol for its synthesis, prioritizing the Isocyanate Addition Method for its atom economy and high yield, while offering a CDI-Mediated Alternative for laboratories lacking specific isocyanate precursors.
Part 1: Retrosynthetic Analysis & Strategy
To synthesize the target urea, we must form the central
-
Route A (Isocyanate Addition): The "Gold Standard" for laboratory scale. It involves the nucleophilic attack of morpholine on 3,5-dimethylphenyl isocyanate. This reaction is rapid, generally quantitative, and requires minimal purification.
-
Route B (CDI Activation): Useful if the isocyanate is unavailable. It involves activating 3,5-dimethylaniline with 1,1'-Carbonyldiimidazole (CDI) followed by morpholine displacement.
Strategic Reaction Pathway
Figure 1: Retrosynthetic strategy comparing the direct Isocyanate route (A) and the CDI-mediated route (B).
Part 2: Primary Synthesis Protocol (Route A)
Objective: Synthesis of 4-(N-(3,5-xylyl)carbamoyl)morpholine via isocyanate addition. Scale: 10 mmol (adaptable to 100g scale).
1. Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (10 mmol) | Role |
| 3,5-Dimethylphenyl isocyanate | 147.18 | 1.0 | 1.47 g | Electrophile |
| Morpholine | 87.12 | 1.1 | 0.96 g (0.96 mL) | Nucleophile |
| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |
| Hexane/Heptane | - | - | ~50 mL | Precipitation |
2. Experimental Procedure
Step 1: Setup
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 3,5-dimethylphenyl isocyanate (1.47 g, 10 mmol) .
-
Dissolve in anhydrous DCM (15 mL) under
atmosphere. -
Cool the solution to 0°C using an ice-water bath.
Step 2: Nucleophilic Addition
-
Prepare a solution of morpholine (0.96 g, 11 mmol) in DCM (5 mL) .
-
Add the morpholine solution dropwise to the isocyanate solution over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.
-
Observation: A white precipitate often forms immediately as the urea product is generated.
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 1–2 hours .
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The isocyanate spot (high
) should disappear, and a more polar urea spot should appear. IR monitoring will show the disappearance of the strong peak at .
Step 4: Workup & Isolation
-
Scenario A (Precipitate Formed): If the product precipitates, filter the solid using a Büchner funnel. Wash the cake with cold DCM (
) followed by Hexane ( ). -
Scenario B (Soluble Product): If the product remains soluble, concentrate the reaction mixture to
under reduced pressure. Add Hexane (20 mL) slowly with stirring to induce crystallization. Filter the resulting solid.
Step 5: Purification
-
The crude product is typically
pure. -
If necessary, recrystallize from Ethanol/Water or Hot Ethyl Acetate/Hexane .
-
Dry in a vacuum oven at
for 4 hours to remove residual solvent.
Part 3: Characterization Suite
Confirming the structure requires a multi-modal approach. The following data represents the expected analytical profile for 4-(N-(3,5-xylyl)carbamoyl)morpholine based on substituent effects and standard urea shifts.
1. Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO--
8.45 (s, 1H, NH): The urea proton is typically a broad singlet, exchangeable with
. Its shift varies with concentration and solvent. - 7.15 (s, 2H, Ar-H, ortho): Protons at positions 2 and 6 of the xylyl ring.
- 6.65 (s, 1H, Ar-H, para): Proton at position 4 of the xylyl ring.
-
3.58 – 3.62 (m, 4H, Morpholine O-CH
): Characteristic ether-adjacent methylene protons. -
3.38 – 3.42 (m, 4H, Morpholine N-CH
): Nitrogen-adjacent methylene protons. -
2.22 (s, 6H, Ar-CH
): Two methyl groups on the aromatic ring.
- 155.4 (C=O): The urea carbonyl carbon.
- 140.1 (Ar-C-N): Ipso carbon of the aromatic ring.
- 137.5 (Ar-C-Me): Meta carbons bearing methyl groups.
- 123.5 (Ar-C ortho): Ortho carbons.
- 117.2 (Ar-C para): Para carbon.[2][4]
- 66.0 (Morpholine C-O): Ether carbons.
- 44.5 (Morpholine C-N): Amine carbons.
-
21.1 (Ar-CH
): Methyl carbons.
2. Infrared Spectroscopy (FT-IR)
-
3300 – 3350 cm
: N-H stretch (medium, broad). -
2850 – 2950 cm
: C-H stretch (aliphatic and aromatic). -
1640 – 1660 cm
: C=O stretch (Urea Amide I band, strong). -
1550 cm
: N-H bend (Amide II).
3. Mass Spectrometry (ESI-MS)
-
Formula:
-
Exact Mass: 234.14
-
Observed:
Part 4: Troubleshooting & Optimization
Common pitfalls in urea synthesis and their remedies.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of isocyanate | Ensure all glassware is flame-dried and solvents are anhydrous. Isocyanates react with atmospheric moisture to form symmetric urea dimers (di-xylyl urea). |
| Impurity: Symmetric Urea | Moisture or Excess Isocyanate | The symmetric urea (1,3-bis(3,5-dimethylphenyl)urea) is highly insoluble. Filter the hot reaction mixture; the symmetric byproduct often remains solid while the desired morpholine-urea stays in solution (if using hot EtOAc). |
| Oily Product | Residual Solvent | Morpholine derivatives can be hygroscopic or form oils. Triturate the oil with cold diethyl ether or pentane to induce solidification. |
Purification Logic Flow
Figure 2: Decision tree for the isolation and purification of the target urea.
References
-
General Urea Synthesis: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link
-
Soluble Epoxide Hydrolase Inhibitors (Context): Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Morpholine Scaffold Utility: Kerns, E. H., & Di, L.[5] (2008).[6] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Permeability). Link
-
Isocyanate Reactivity: Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 3. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors [mdpi.com]
- 4. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
